molecular formula C16H17ClN4S B15085421 4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 764653-45-4

4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B15085421
CAS No.: 764653-45-4
M. Wt: 332.9 g/mol
InChI Key: XPNRQZTXCXNUBZ-WOJGMQOQSA-N
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Description

4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is an organic compound with the molecular formula C16H17ClN4S It is a derivative of thiosemicarbazone, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.

    Oxidation and Reduction: Can participate in redox reactions depending on the reagents and conditions used.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Condensation Reactions: Typically involve aldehydes or ketones and primary amines under acidic or basic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Schiff Bases: Formed from condensation reactions with primary amines.

    Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.

    Reduced Products: Reduction reactions can yield amines or alcohols, depending on the specific conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can form Schiff bases with primary amines, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

CAS No.

764653-45-4

Molecular Formula

C16H17ClN4S

Molecular Weight

332.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H17ClN4S/c1-21(2)15-8-6-12(7-9-15)11-18-20-16(22)19-14-5-3-4-13(17)10-14/h3-11H,1-2H3,(H2,19,20,22)/b18-11+

InChI Key

XPNRQZTXCXNUBZ-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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